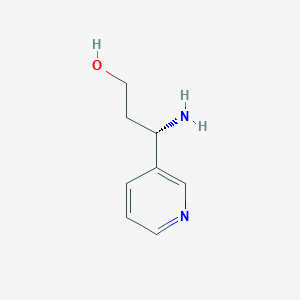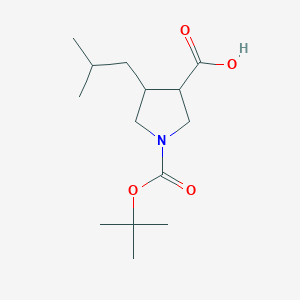
trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-isobutyl-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions: trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for Boc deprotection.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, trans-1-tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its derivatives may serve as inhibitors or activators of specific enzymes.
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may be used in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of trans-1-tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing a reactive amine group that can participate in further chemical reactions . This property makes it a valuable intermediate in organic synthesis.
相似化合物的比较
- trans-1-tert-butoxycarbonyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
- trans-1-tert-butoxycarbonyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- (S)-1-Boc-3-pyrrolidinecarboxylic acid
Uniqueness: What sets trans-1-tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid apart from similar compounds is its specific isobutyl substituent, which can influence its reactivity and the types of products formed in chemical reactions. This unique structure makes it particularly useful in the synthesis of certain pharmaceuticals and specialty chemicals.
属性
分子式 |
C14H25NO4 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC 名称 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-9(2)6-10-7-15(8-11(10)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17) |
InChI 键 |
NJFRXVHRFWVXAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


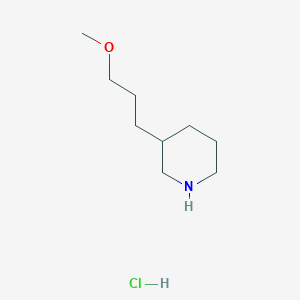
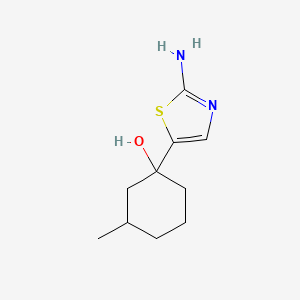


![(4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13328116.png)
![2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13328123.png)
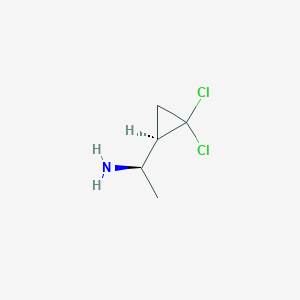
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
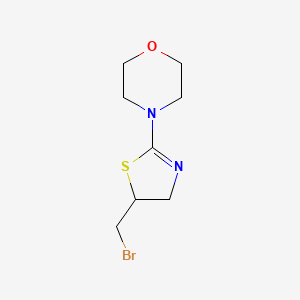
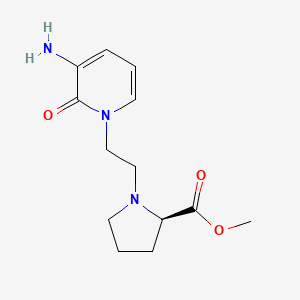
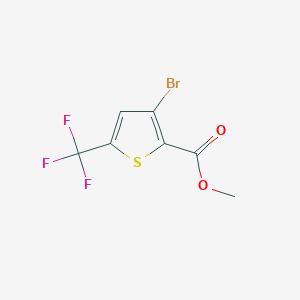
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)-](/img/structure/B13328146.png)
![8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13328153.png)
